molecular formula C23H32O3 B3419050 3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester CAS No. 135743-14-5

3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester

Cat. No.: B3419050
CAS No.: 135743-14-5
M. Wt: 356.5 g/mol
InChI Key: ZDDYPNINFTUGHJ-WOJGMQOQSA-N
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Description

The compound “3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple carbon chains and functional groups. The octadienyl and butenyl chains would likely contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an ester, it would likely be relatively stable under normal conditions, but could be hydrolyzed under acidic or basic conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As there is limited information available, it’s difficult to speculate on this .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as organic synthesis or medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester' involves several steps including protection of the hydroxyl group, alkylation, and deprotection.", "Starting Materials": [ "4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid", "3,7-dimethyl-2,6-octadien-1-ol", "Methyl iodide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl group using methanol and hydrochloric acid to form methyl ester", "Alkylation of the carboxylic acid using sodium hydride and methyl iodide to form methyl 4-(methylthio)butanoate", "Deprotection of the methyl ester using sodium bicarbonate and water to form 4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid", "Alkylation of the phenolic hydroxyl group using sodium hydride and 3,7-dimethyl-2,6-octadien-1-ol to form 3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester" ] }

CAS No.

135743-14-5

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoate

InChI

InChI=1S/C23H32O3/c1-16(2)8-7-9-18(5)11-13-20-15-21(23(25)26-6)14-19(22(20)24)12-10-17(3)4/h8,10-11,14-15,24H,7,9,12-13H2,1-6H3/b18-11+

InChI Key

ZDDYPNINFTUGHJ-WOJGMQOQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)OC)/C)C

SMILES

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)OC)C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
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3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
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3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
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3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
Reactant of Route 5
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3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
Reactant of Route 6
3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester

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